1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine
Description
1-[8-(4-Methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a heterocyclic compound featuring a [1,4]dioxino[2,3-g]quinoline core. Key structural elements include:
- Position 8 substitution: A 4-methylbenzoyl group, which introduces electron-withdrawing and hydrophobic properties.
This compound is implicated in cancer therapeutics, particularly in inhibiting cancer cell migration via interactions with DNAJA1 (an HSP40 co-chaperone) and mutant p53 . Its mechanism distinguishes it from kinase-targeting analogs, underscoring the role of substituents in modulating biological activity.
Properties
IUPAC Name |
(4-methylphenyl)-(9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-4-6-16(7-5-15)23(26)18-14-24-19-13-21-20(27-10-11-28-21)12-17(19)22(18)25-8-2-3-9-25/h4-7,12-14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEXQHZIPFTBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Ring: This step involves the cyclization of the quinoline derivative with a suitable diol under acidic conditions.
Attachment of the 4-Methylbenzoyl Group: This can be done via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Pyrrolidine Moiety: The final step involves the reaction of the intermediate with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain kinases and modulating gene expression.
Comparison with Similar Compounds
Analogs with Sulfonyl and Piperidine Substitutions
Compound: Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate (ZINC000020381010)
- Substituents :
- Position 8: Benzenesulfonyl (electron-withdrawing).
- Position 9: Piperidine-4-carboxylate (bulky, polar group).
- Activity : Demonstrated a docking score of −42.263 kcal/mol, suggesting strong binding to HSP40/JDP targets. The sulfonyl group may enhance solubility but reduce cell permeability compared to the target compound’s benzoyl group .
Key Differences :
- The piperidine ring’s larger size and carboxylate ester may limit conformational adaptability relative to pyrrolidine.
- Benzenesulfonyl’s strong electron-withdrawing nature could alter charge distribution in the binding pocket compared to 4-methylbenzoyl.
Chlorobenzenesulfonyl and 4-Methylpiperidine Derivative
Compound: 1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine (ChemDiv C769-0763)
- Substituents :
- Position 8: 4-Chlorobenzenesulfonyl (electron-withdrawing, lipophilic).
- Position 9: 4-Methylpiperidine (steric hindrance from methyl group).
Key Differences :
- 4-Methylpiperidine introduces steric bulk, which may hinder binding to compact active sites compared to pyrrolidine.
BCR-ABL Kinase-Targeting Derivatives
Compound Class: Derivatives of 2-(2H,3H-[1,4]dioxino[2,3-g]quinolin-7-ylisulfanyl) acetamide
Key Differences :
- Position 7 modifications (vs. position 8/9 in the target compound) shift the mechanism toward kinase inhibition rather than chaperone/DNAJA1 interactions.
Benzo[5,6][1,4]dioxino[2,3-g]quinoxaline (OLED Application)
Compound: 2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-g]quinoxaline
Key Differences :
- The quinoxaline core and phenoxazine substituents prioritize electronic properties over biological activity, demonstrating the scaffold’s adaptability to materials science.
Biological Activity
1-[8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure of this compound features a quinoline core fused with a dioxin ring and a pyrrolidine moiety, which may influence its pharmacological properties.
- Molecular Formula : C22H21N1O4
- Molecular Weight : 359.41 g/mol
- CAS Number : 2640956-70-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
- Receptor Modulation : It can bind to various receptors on cell surfaces, influencing signaling pathways that regulate cellular responses.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Quinoline derivatives are known for their anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Antibacterial Activity
A study evaluated the antibacterial efficacy of quinoline derivatives against multi-drug resistant strains. The findings indicated that compounds with similar structural features demonstrated significant inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria . The structure-activity relationship (SAR) highlighted that modifications in the benzoyl group enhanced antibacterial potency.
Anticancer Potential
Research has shown that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that a related compound effectively inhibited cell proliferation in human cancer cell lines through the activation of caspases and modulation of pro-apoptotic factors . This suggests that this compound may possess similar anticancer properties.
Comparative Analysis
The following table summarizes the biological activities of selected quinoline derivatives compared to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
